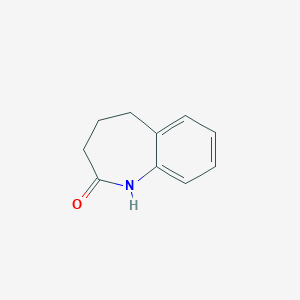

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Overview

Description

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (THBZ) is a synthetic organic compound belonging to the benzazepinone class of molecules. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, hypnotics, anti-inflammatory agents, and anti-cancer drugs. THBZ has also been used in the synthesis of a number of other compounds, including a number of natural products. THBZ is of particular interest due to its unique structure and its potential for use in a wide range of applications.

Scientific Research Applications

Synthesis of Hexahydrophenanthro-azepines : It is a key component in synthesizing hexahydrophenanthro-azepines (Berney & Schuh, 1976).

Antiparasitic Activity : Tetrahydro-1-benzazepines, derived from this compound, show potential antiparasitic activity for treating diseases like chagas disease and leishmaniasis (Macías et al., 2016).

Angiotensin I Pressor Response Inhibition : A derivative, specifically compound 5a, has shown potency in dogs for inhibiting angiotensin I pressor response (Stanton et al., 1985).

Selective Antagonists of Muscarinic Receptors : 5-hydroxy derivatives are being studied as selective antagonists of muscarinic (M3) receptors (Bradshaw et al., 2008).

Anticonvulsant Activities : Derivatives, such as 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one, show promising anticonvulsant activities (Han et al., 2013).

Chemical Research Use : Its derivatives have been synthesized for broad use in chemical research (Lennon et al., 1975).

Stereoselective Reductions : It is used in stereoselective microbial reductions, as demonstrated by a study involving N. salmonicolor SC6310 (Patel et al., 1991).

Analgesic Activity : Some synthesized derivatives showed analgesic activity in mice (Sawa et al., 1975).

Homoprotoberberine Skeleton Construction : 3-arylated di- and tetrahydro-2H-2-benzazepin-1-ones were used for constructing the homoprotoberberine skeleton (Lebrun et al., 2012).

Rhodium-Catalyzed Synthesis : Its synthesis using a rhodium catalyst without phosphine is efficient and yields excellent products (Vieira & Alper, 2008).

Sigma(1) Receptor Affinity : 2-substituted tetrahydro-3-benzazepines show very high sigma(1) affinity (Husain et al., 2009).

Lead Tetraacetate Oxidation Synthesis : Synthesized by lead tetraacetate oxidation of isoquinoline enamides (Lenz & Lessor, 2003).

NMDA Receptor Affinity : Certain benzazepine derivatives have high NMDA receptor affinity (Krull & Wünsch, 2004).

Palladium-Catalyzed Synthesis : Used in palladium-catalyzed intermolecular cyclocarbonylation (Okuro & Alper, 2012).

Chiral Resolution : The synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one was successfully achieved with high resolution yields (Wang Li, 2011).

New Synthetic Method : Prepared using a 1,4-addition reaction of o-lithiomethylphenyl isocyanide (Ito et al., 1980).

Anticonvulsant Activity in Derivatives : Demonstrated in studies like one with 9-alkoxy derivatives (Piao et al., 2012).

Conformational NMR Study : N-substituted 2-benzazepines have been studied for their conformational properties (Katritzky et al., 2002).

Peptide Bioactive Conformations Study : Its efficient synthesis from tyrosine provides excellent yield for studying biologically active conformations of peptides (Casimir et al., 2000).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of benazepril hydrochloride , a first-line antihypertensive drug recommended by the WHO .

Biochemical Pathways

As an intermediate in the synthesis of benazepril hydrochloride , it may influence the renin-angiotensin-aldosterone system (RAAS), a critical regulatory pathway for blood pressure.

Result of Action

One study suggests that a compound with a similar structure has shown anticonvulsant activity .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used as an organic synthesis reagent, which suggests that it may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVRAYIYXRVAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289960 | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4424-80-0 | |

| Record name | 4424-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

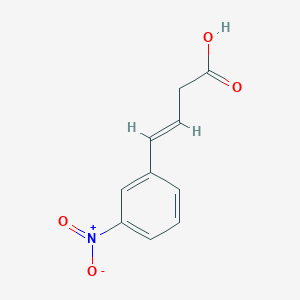

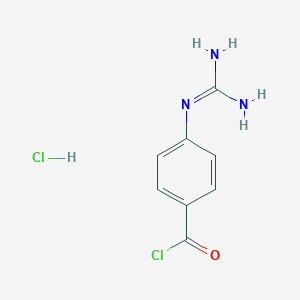

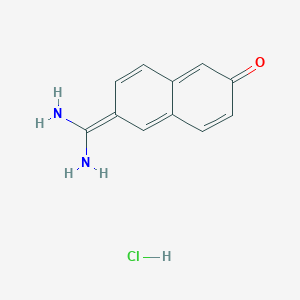

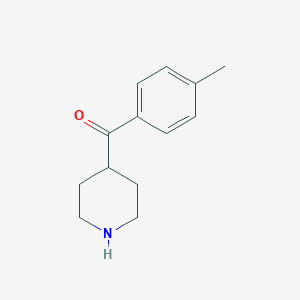

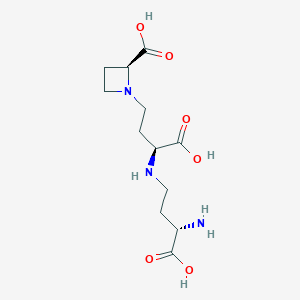

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic methods available for the preparation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives?

A1: One reported method involves a two-step process. First, a 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters is performed. This step yields γ-(o-aminophenyl)butyric acid esters after acid hydrolysis. Second, these esters are heated to 180°C, leading to the formation of this compound derivatives [].

Q2: How does the substitution at the 1-position of the this compound ring system affect its conformational dynamics?

A2: Studies using variable-temperature 1H nuclear magnetic resonance spectroscopy show that the presence of substituents at the 1-position of the this compound ring system significantly influences the energy barrier to ring inversion. Specifically, bulky substituents can lead to steric interactions with the peri hydrogen atom, affecting the ring's flexibility and preferred conformation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)